N-[4-(4-phenoxybutoxy)phenyl]acetamide
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Overview
Description
N-[4-(4-phenoxybutoxy)phenyl]acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenoxybutoxy group attached to a phenyl ring, which is further connected to an acetamide group. Its molecular formula is C18H21NO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-phenoxybutoxy)phenyl]acetamide typically involves the reaction of 4-phenoxybutanol with 4-bromophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-phenoxybutoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the amide group into an amine.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(4-phenoxybutoxy)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Known for its analgesic properties.
N-(4-(4-acetamido-2-hydroxyphenoxy)phenyl)acetamide: Used in synthetic preparations of other compounds.
Uniqueness
N-[4-(4-phenoxybutoxy)phenyl]acetamide stands out due to its unique phenoxybutoxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
35965-99-2 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-[4-(4-phenoxybutoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H21NO3/c1-15(20)19-16-9-11-18(12-10-16)22-14-6-5-13-21-17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3,(H,19,20) |
InChI Key |
UZVOAZYVEPLQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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